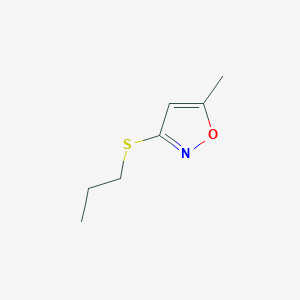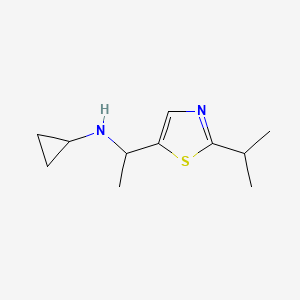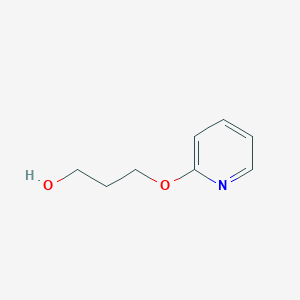
1-Propanol, 3-(2-pyridinyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-(2-pyridinyloxy)- can be achieved through various methods. One common approach involves the reaction of 2-pyridinol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 1-Propanol, 3-(2-pyridinyloxy)- often involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 3-(2-pyridinyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkyl halides and other substituted derivatives.
Applications De Recherche Scientifique
1-Propanol, 3-(2-pyridinyloxy)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential therapeutic effects in cardiovascular diseases.
Medicine: Explored for its use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-(2-pyridinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Propanol, 3-(2-pyridinyloxy)- can be compared with other similar compounds, such as:
1-Propanol, 2-(2-pyridinyloxy)-: Similar structure but different position of the pyridinyloxy group.
1-Propanol, 3-(4-pyridinyloxy)-: Similar structure but different position of the pyridinyloxy group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the positional differences of the functional groups.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-pyridin-2-yloxypropan-1-ol |
InChI |
InChI=1S/C8H11NO2/c10-6-3-7-11-8-4-1-2-5-9-8/h1-2,4-5,10H,3,6-7H2 |
Clé InChI |
IQGXMKHJZPWMAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
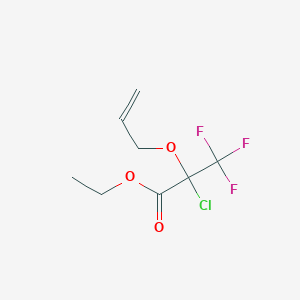
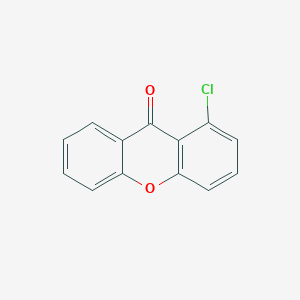
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
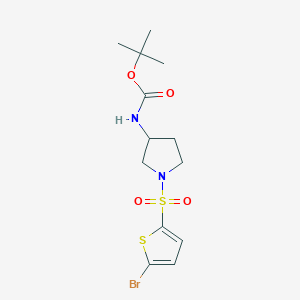
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)


![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
